molecular formula C7H6N2S B034387 3-(thiophen-2-yl)-1H-pyrazole CAS No. 19933-24-5

3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B034387
CAS RN: 19933-24-5
M. Wt: 150.2 g/mol
InChI Key: TVNDPZYOQCCHTJ-UHFFFAOYSA-N
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Description

3-(thiophen-2-yl)-1H-pyrazole represents a class of compounds with a hybrid structure incorporating both pyrazole and thiophene moieties. This combination contributes to a unique set of properties, making it a subject of interest in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium (Mathew, Suresh, & Anbazhagan, 2014). This method highlights the critical steps in forming the desired pyrazole structure with thiophene substitution.

Molecular Structure Analysis

Molecular structure and spectroscopic characterization of these compounds are thoroughly studied using techniques such as NMR, IR, and X-ray crystallography. For instance, 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole demonstrated its monoclinic crystal system through X-ray diffraction studies, supporting detailed molecular geometry understanding (Kumar et al., 2022).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, attributing to their functional groups. The presence of thiophene and pyrazole units offers sites for electrophilic substitution, nucleophilic addition, and other reactions pivotal in synthesizing derivatives with potential biological activities.

Physical Properties Analysis

The physical properties, including thermal stability and solubility, are influenced by the structural configuration. For instance, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide showed thermal stability up to 190°C (Kumara et al., 2018), indicating its robustness for various applications.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
    • They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Scientific Field: Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Scientific Field: Energy Storage

    • Thiophene-based molecules, specifically 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate (TDPPA), have been synthesized and loaded in graphene aerogels .
    • These thiophene-diketopyrrolopyrrole-based molecules/reduced graphene oxide composites have been used as high-performance anode material for lithium-ion batteries .
    • The composite not only has a high reversible capacity, but also shows excellent cycling stability and performance . The TDPP 60 electrode exhibits high reversible capacity and excellent performance, showing an initial discharge capacity of 835 mA h g −1 at a current density of 100 mA g −1 . Even at a current density of 1000 mA g −1, after 500 cycles, it still demonstrates a discharge capacity of 303 mA h g −1 with a capacity retention of 80.7% .
  • Scientific Field: Drug Design

    • Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
    • Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
  • Scientific Field: Organic Electronics

    • Thiophene-based compounds have been used in the development of organic electronics .
    • They are used in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
    • These compounds are attractive due to their excellent electronic properties, good thermal stability, and the ability to fine-tune their electronic structure .
  • Scientific Field: Corrosion Inhibition

    • Thiophene and its derivatives have been studied as corrosion inhibitors for various metals .
    • They form a protective layer on the metal surface, preventing it from further corrosion .
    • The effectiveness of thiophene-based corrosion inhibitors can be enhanced by introducing functional groups into the thiophene ring .

Future Directions

Thiophene and its derivatives have attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . This suggests that “3-(thiophen-2-yl)-1H-pyrazole” and similar compounds could have promising future applications in these areas.

properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDPZYOQCCHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321190
Record name 3-(2-Thienyl)Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(thiophen-2-yl)-1H-pyrazole

CAS RN

19933-24-5, 219863-71-5
Record name 3-(2-Thienyl)-1H-pyrazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-THIENYL)PYRAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 19933-24-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
BF Abdel-Wahab, AA Farahat… - Letters in Drug …, 2017 - ingentaconnect.com
Background: A series of novel substituted 3-(thiophen-2-yl)pyrazoles was synthesized efficiently and in high yields using simple and convenient procedures starting from 1-phenyl-3- (…
Number of citations: 12 www.ingentaconnect.com
S Mohamady, MI Ismail, SM Mogheith, YM Attia… - Bioorganic …, 2020 - Elsevier
Although hepatocellular carcinoma (HCC)-related mortality has increased over the past decades, treatment options are still very limited, underlining the need for develo** new …
Number of citations: 7 www.sciencedirect.com
KR Raghavendra, KA Kumar, N Renuka… - Journal of Chemical …, 2015 - core.ac.uk
(2-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde (3) was synthesized by the reaction of (Z)-1-(2-chlorophenyl)-2-(1-(thiophen-2-yl) ethylidene) hydrazine (2) and …
Number of citations: 1 core.ac.uk
MN Kumbar, RR Kamble, JP Dasappa… - Journal of Molecular …, 2018 - Elsevier
A series of novel 5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles 7(hs) were designed and synthesized. Structural characterization was done by spectral and single crystal X-…
Number of citations: 25 www.sciencedirect.com
G Moradi, R Heydari, S Zinadini, M Rahimi… - Journal of Water …, 2022 - Elsevier
In the current study, the facile method of 5-amino-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4‑carbonitrile (pyrazole compound) functionalization was introduced to synthesize the new …
Number of citations: 4 www.sciencedirect.com
D Ashok, M Ziauddin, BV Lakshmi… - Russian Journal of General …, 2016 - Springer
Aurones, pyrazole and thiophene scaffolds are known for their potential antimicrobial activity. Herein, we have synthesized hybrid compounds containing three substituted (Z)-2-{[1-…
Number of citations: 8 link.springer.com
A Cetin, F Türkan, E Bursal, M Murahari - Russian Journal of Organic …, 2021 - Springer
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were designed and evaluated for their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), …
Number of citations: 15 link.springer.com
HF Rizk, AA Noser, SA Ibrahim… - Journal of Heterocyclic …, 2022 - Wiley Online Library
A green and efficient protocol for a one‐pot condensation of 1‐(2,4‐dinitrophenyl)‐3‐(thiophen‐2‐yl)‐1H‐pyrazol‐5(4H)‐one (1) with aromatic and aliphatic aldehydes in different ratios …
Number of citations: 8 onlinelibrary.wiley.com
KR Raghavendra, YR Girish, K Ajay Kumar… - J Chem Pharm …, 2015 - core.ac.uk
A series of new (E)-N-(aryl)-N'-(1-(thiophen-2-yl) ethylidene) formohydrazides 2 (ag) and 1-(aryl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 3 (ag) were prepared by the controlled …
Number of citations: 13 core.ac.uk
BF Abdel-Wahab, H Abdel-Gawad, GEA Awad… - Medicinal Chemistry …, 2012 - Springer
Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde was used as a synthon for the synthesis of new thiazole and pyrazoline heterocycles having 2-thienylpyrazole moiety. The …
Number of citations: 39 link.springer.com

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